2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide
CAS No.: 944450-78-6
Cat. No.: VC3873049
Molecular Formula: C10H10Br2N2O
Molecular Weight: 334.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944450-78-6 |
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Molecular Formula | C10H10Br2N2O |
Molecular Weight | 334.01 g/mol |
IUPAC Name | 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide |
Standard InChI | InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H |
Standard InChI Key | LRWGKOQDEBXXPS-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |
Canonical SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a benzimidazole ring substituted with a methyl group at the 1-position and a bromoacetyl group at the 5-position, stabilized by a hydrobromide counterion. Key structural identifiers include:
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SMILES:
CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br
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InChI Key:
LRWGKOQDEBXXPS-UHFFFAOYSA-N
The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capability, while the bromoacetyl group enhances electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀Br₂N₂O | |
Molecular Weight | 334.01 g/mol | |
Melting Point | 196–196.5°C | |
Boiling Point | 408.9°C (at 760 mmHg) | |
Solubility | Soluble in water, ethanol | |
Density | N/A |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via bromination of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A representative procedure involves:
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Dissolving the precursor in dichloromethane or acetonitrile.
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Adding NBS under inert conditions (e.g., nitrogen atmosphere).
Example Reaction Conditions:
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Precursor: 1-(1-Methyl-1H-benzimidazol-5-yl)ethanone (CAS 265107-91-3) .
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Reagents: NBS (1.1 equiv), solvent (CH₂Cl₂ or CH₃CN).
Mechanistic Insights
The bromination proceeds via a radical mechanism initiated by light or a radical starter. The methyl group on the benzimidazole ring directs electrophilic attack to the acetyl group, ensuring regioselectivity .
Table 2: Key Reaction Parameters
Parameter | Value |
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Temperature | 20–25°C (ambient) |
Reaction Time | 3–6 hours |
Purification Method | Silica gel chromatography |
Chemical and Physical Properties
Reactivity Profiles
The bromoacetyl group undergoes nucleophilic substitution with:
Notable Reaction:
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With thiourea in ethanol under reflux, it forms 2-aminothiazole derivatives, valuable in antimicrobial drug development .
Stability and Decomposition
The compound is stable under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen bromide (HBr) and bromine (Br₂) . Storage in amber glass under nitrogen is recommended to prevent photodegradation .
Applications in Research and Industry
Medicinal Chemistry
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .
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Neuroprotective Agents: Modulates GABA receptors in preclinical models.
Materials Science
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